GHK-Cu acetate
Overview
Description
GHK-Cu acetate is a complex of the tripeptide Gly-His-Lys and a copper (II) ion . It has a variety of roles in the human body including promoting activation of wound healing, attracting immune cells, antioxidant and anti-inflammatory effects, stimulating collagen and glycosaminoglycan synthesis in skin fibroblasts, and promoting blood vessel growth .
Synthesis Analysis
GHK-Cu induces a dose-dependent increase of the synthesis of total glycosaminoglycans (GAGs) secreted into the culture medium and those associated with the cell layer . UV-vis absorption spectroscopy was used to investigate the chemical and biological properties of the recombinant GHK tripeptides. The results demonstrated that one recombinant GHK tripeptide can bind one copper ion to form a GHK-Cu complex with high affinity, and the recombinant GHK peptide to copper ion ratio is 1:1 .Molecular Structure Analysis
The chemical formula of this compound is C16H26CuN6O6 . Its exact mass is 461.12 and its molecular weight is 461.970 .Chemical Reactions Analysis
GHK-Cu has been found to have numerous biological functions, such as stimulating the production of collagen, promoting the growth of blood vessels, and enhancing antioxidant activity . Copper plays a crucial role in these functions by acting as a cofactor for enzymes that are involved in collagen synthesis, angiogenesis, and antioxidant defense .Physical and Chemical Properties Analysis
GHK-Cu is a naturally occurring peptide with research applications in skin and wound healing, immune function, and anti-aging contexts .Scientific Research Applications
Skin Anti-Aging and Wound Healing : GHK-Cu significantly increases collagen and elastin production in human adult dermal fibroblasts. It also reduces facial wrinkle parameters when applied topically, suggesting its potential as an anti-aging agent (Badenhorst et al., 2016).
Copper Ion Trafficking : GHK-Cu is involved in the reduction of Cu(II) by glutathione, a strong reductant in human plasma. This process highlights its potential role in copper ion trafficking, which is crucial for various biological functions (Ufnalska et al., 2021).
Enhancing Skin Penetration : The use of microneedle arrays has been shown to effectively enhance skin permeation of GHK-Cu. This method could be useful in delivering similar peptides or minerals through the skin, indicating its potential in transdermal therapeutic applications (Li et al., 2015).
Collagen Synthesis Stimulation : GHK-Cu stimulates collagen synthesis in fibroblast cultures. This effect is independent of cell number changes and indicates its potential in wound healing and tissue repair (Maquart et al., 1988).
Low Skin Irritation Potential : GHK-Cu shows a low potential for inducing skin irritation, making it a safer alternative for copper delivery through the skin. This finding is important for its use in dermal applications (Li et al., 2016).
Stimulation of Glycosaminoglycan Synthesis : GHK-Cu induces a dose-dependent increase in the synthesis of glycosaminoglycans by normal human fibroblasts, which is vital for wound healing and connective tissue repair (Wegrowski et al., 1992).
Physicochemical Characterization for Dermal Delivery : Research on the physicochemical properties of GHK-Cu supports the development of formulations for effective topical delivery, which is crucial for its application in skin care and therapeutic products (Badenhorst et al., 2016).
Mechanism of Action
Target of Action
GHK-Cu acetate, a complex of the tripeptide Gly-His-Lys and a copper (II) ion, primarily targets fibroblasts, immune cells, and endothelial cells . It plays a crucial role in wound healing, attracting immune cells, and promoting blood vessel growth . It also acts on chondrocytes within the bone, promoting bone growth and formation .
Mode of Action
This compound interacts with its targets in a variety of ways. At the site of tissue injury, it acts as a potent chemoattractant for mast cells, macrophages, and other cells, promoting the release of proteins that stimulate the growth and repair of tissue . It directly acts on fibroblasts by increasing the production of mRNA and protein for collagen, elastin, proteoglycans, glycosaminoglycans, and decorin . These are all critical components in tissue repair and maintenance .
Biochemical Pathways
This compound regulates multiple biochemical pathways. It stimulates the synthesis and breakdown of collagen and glycosaminoglycans, modulates the activity of metalloproteinases and their inhibitors, and stimulates dermatan sulfate, chondroitin sulfate, and decorin . It also stimulates the production of metalloproteases and protease inhibitors, which function to remove damaged tissue proteins .
Pharmacokinetics
It is known that ghk-cu is a naturally occurring copper complex that was first identified in human plasma but has since been found in multiple locations such as saliva and urine . This suggests that it is readily absorbed and distributed throughout the body.
Result of Action
This compound has multiple biological actions. It stimulates blood vessel and nerve outgrowth, increases collagen, elastin, and glycosaminoglycan synthesis, and supports the function of dermal fibroblasts . It also possesses powerful cell protective actions, such as multiple anti-cancer activities and anti-inflammatory actions, lung protection and restoration of chronic obstructive pulmonary disease (COPD) fibroblasts, suppression of molecules thought to accelerate the diseases of aging such as NFκB, anti-anxiety, anti-pain and anti-aggression activities, DNA repair, and activation of cell cleansing via the proteasome system .
Action Environment
It is known that ghk-cu is released from tissues in case of an injury , suggesting that tissue damage or inflammation could influence its release and subsequent actions
Biochemical Analysis
Biochemical Properties
GHK-Cu acetate interacts with various enzymes, proteins, and other biomolecules. It enhances fibroblast proliferation, collagen production, and the release of pro-matrix metalloproteinase-2 (MMP-2) and glycosaminoglycans (GAGs) . It also increases decorin expression in rat wound tissue .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by enhancing collagen production, which is beneficial for the skin and for quicker wound healing . It also stimulates the growth of epidermal basal cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It stimulates the synthesis of collagen and glycosaminoglycans, essential components of the connective tissue .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to enhance collagen production, which is beneficial for the skin and for quicker wound healing
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Properties
IUPAC Name |
copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-aminoacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);1H3,(H,3,4);/q;;+2/p-2/t10-,11-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIHSRSQDMJJFH-ULEGLUPFSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)CN.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)CN.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26CuN6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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